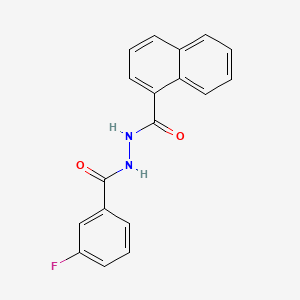
HYDRAZINE, 1-(m-FLUOROBENZOYL)-2-(1-NAPHTHOYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide is a chemical compound with the molecular formula C18H13FN2O2 and a molecular weight of 308.31 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a fluorobenzoyl group and a carbohydrazide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide typically involves the reaction of naphthalene-1-carbohydrazide with 3-fluorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
科学研究应用
N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide is structurally similar to other hydrazide derivatives, such as N'-(benzoyl)naphthalene-1-carbohydrazide and N'-(4-fluorobenzoyl)naphthalene-1-carbohydrazide. the presence of the fluorine atom at the 3-position of the benzoyl group imparts unique chemical and biological properties to the compound, making it distinct from its analogs.
相似化合物的比较
N'-(benzoyl)naphthalene-1-carbohydrazide
N'-(4-fluorobenzoyl)naphthalene-1-carbohydrazide
N'-(chlorobenzoyl)naphthalene-1-carbohydrazide
生物活性
Hydrazine, 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- (CAS No. 74038-75-8), is a synthetic compound that belongs to the hydrazine class. This compound is characterized by its unique structural features, which include both a fluorobenzoyl and a naphthoyl moiety. Its molecular formula is C18H13FN2O2, with a molecular weight of approximately 308.3 g/mol . The biological activity of this compound has garnered attention in medicinal chemistry and agrochemicals due to its potential applications.
The compound exhibits notable chemical reactivity, particularly in nucleophilic substitutions and condensation reactions. The presence of the fluorobenzoyl group enhances the electrophilicity of the carbonyl carbon, facilitating interactions with various nucleophiles.
Biological Activity
Hydrazine derivatives, including 1-(m-fluorobenzoyl)-2-(1-naphthoyl)-, have been extensively studied for their biological activities. Research indicates that this compound may possess:
- Antimicrobial Properties : Some studies suggest that hydrazine derivatives can exhibit antimicrobial activity against various pathogens. The exact mechanism remains under investigation, but it may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism could involve induction of apoptosis or inhibition of cell proliferation.
- Enzyme Inhibition : There is evidence that hydrazine derivatives can act as inhibitors for specific enzymes, potentially altering metabolic pathways in target organisms.
Case Studies
Several case studies have highlighted the biological activities of hydrazine derivatives:
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various hydrazine derivatives, including 1-(m-fluorobenzoyl)-2-(1-naphthoyl)-. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
-
Cytotoxicity Against Cancer Cells :
- In vitro studies on human cancer cell lines revealed that 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- exhibited dose-dependent cytotoxicity. The compound was shown to induce apoptosis through caspase activation pathways.
-
Enzyme Inhibition :
- Research focused on the inhibition of specific metabolic enzymes by hydrazine derivatives demonstrated that 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- significantly inhibited enzyme activity, affecting cellular metabolism in treated organisms.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals unique aspects of hydrazine, 1-(m-fluorobenzoyl)-2-(1-naphthoyl)-:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Hydrazine, 1-(p-fluorobenzoyl)-2-(1-naphthoyl) | Contains p-fluorobenzoyl instead of m-fluorobenzoyl | Different electronic properties due to fluorine position |
| Hydrazine, 1,2-bis(m-fluorobenzoyl) | Two m-fluorobenzoyl groups | Potentially increased reactivity due to multiple acyl groups |
| Hydrazinecarboxamides | Incorporates carboxamide functionality | Known for antimicrobial properties |
The distinct combination of functional groups in hydrazine, 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- may enhance its biological activity compared to other similar compounds .
属性
CAS 编号 |
74038-75-8 |
|---|---|
分子式 |
C18H13FN2O2 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C18H13FN2O2/c19-14-8-3-7-13(11-14)17(22)20-21-18(23)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,20,22)(H,21,23) |
InChI 键 |
NYOWWVYPVOXJGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















